(2-(Benzyloxy)-4,5-difluorophenyl)methanol
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Overview
Description
(2-(Benzyloxy)-4,5-difluorophenyl)methanol is an organic compound that features a benzyloxy group attached to a difluorophenyl ring, with a methanol group at the para position relative to the benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)-4,5-difluorophenyl)methanol typically involves the reaction of 2,4-difluorophenol with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyloxy intermediate. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-(Benzyloxy)-4,5-difluorophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzyloxy group can be reduced to a benzyl alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Formation of (2-(Benzyloxy)-4,5-difluorophenyl)aldehyde or ketone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-(Benzyloxy)-4,5-difluorophenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-(Benzyloxy)-4,5-difluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the difluorophenyl ring can modulate its electronic properties, influencing its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- (2-(Benzyloxy)-4-fluorophenyl)methanol
- (2-(Benzyloxy)-5-fluorophenyl)methanol
- (2-(Benzyloxy)-4,5-dichlorophenyl)methanol
Uniqueness
(2-(Benzyloxy)-4,5-difluorophenyl)methanol is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly alter its chemical and physical properties compared to similar compounds with different substituents. The difluorophenyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications .
Properties
IUPAC Name |
(4,5-difluoro-2-phenylmethoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O2/c15-12-6-11(8-17)14(7-13(12)16)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVWMNAXNXJNBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2CO)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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